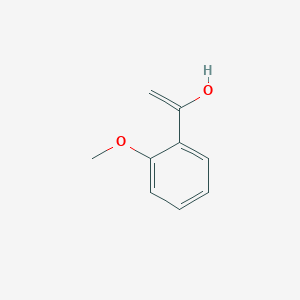

1-(2-Methoxyphenyl)ethen-1-ol

Description

Properties

CAS No. |

581799-84-0 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)ethenol |

InChI |

InChI=1S/C9H10O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6,10H,1H2,2H3 |

InChI Key |

ISUIPOPICMRWPM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C(=C)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Route

Overview:

The most common and established method for synthesizing 1-(2-Methoxyphenyl)ethen-1-ol involves Friedel-Crafts alkylation of 2-methoxybenzene (ortho-methoxybenzene) with ethylene oxide or ethyl chloride under Lewis acid catalysis.

- Reactants: 2-Methoxybenzene + Ethylene oxide (or ethyl chloride)

- Catalyst: Aluminum chloride (AlCl3) or other Lewis acids

- Conditions: Anhydrous environment to prevent catalyst hydrolysis; typically conducted at controlled temperatures to optimize yield.

- The Lewis acid activates the alkylating agent (ethylene oxide or ethyl chloride), generating a carbocation or equivalent electrophile.

- The activated electrophile undergoes electrophilic aromatic substitution at the ortho position relative to the methoxy group, forming the ethen-1-ol substituent.

- The reaction proceeds with retention of the hydroxyl group, yielding the vinyl alcohol structure.

- The methoxy group on the phenyl ring is an ortho/para-directing substituent, favoring substitution at the ortho position.

- Anhydrous conditions are critical to maintain catalyst activity and prevent side reactions.

Reference Data:

- Molecular weight: ~152.19 g/mol

- Solubility: Soluble in organic solvents, limited water solubility due to hydrogen bonding from the hydroxyl group.

- Functional groups: Alcohol (hydroxyl) and ether (methoxy) groups influence reactivity and stability.

Reduction of Ketone or Aldehyde Precursors

Overview:

An alternative synthetic approach involves reducing the corresponding ketone or aldehyde precursor to yield this compound.

- 2-Methoxyphenylacetone or 2-methoxybenzaldehyde derivatives.

- Use of hydride donors such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Catalytic hydrogenation employing metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under hydrogen atmosphere.

- Solvents: Ethanol, methanol, or tetrahydrofuran (THF) commonly used.

- Temperature: Controlled low temperatures to avoid over-reduction or side reactions.

- When chiral centers are involved (e.g., in related amino alcohols), chiral reducing agents or catalysts can be employed to achieve stereoselectivity.

Reference Data:

- Industrial processes optimize catalytic hydrogenation for high yield and selectivity.

- Reduction of 2-methoxyphenylacetone with chiral catalysts yields enantiomerically enriched products.

Nucleophilic Substitution and Related Pathways

Overview:

Though less direct, nucleophilic substitution reactions on appropriately functionalized intermediates can lead to this compound or its analogs.

- Starting from 2-bromo-1-(2-methoxyphenyl)ethanol derivatives, substitution reactions can introduce hydroxyl or other nucleophiles to form the target compound or close analogs.

- Nucleophiles: Hydroxide ion, alkoxides, or amines.

- Solvents: Polar aprotic solvents (e.g., DMF, DMSO) facilitate SN2 reactions.

- Temperature: Mild heating to moderate temperatures to promote substitution without decomposition.

- The presence of the methoxy substituent influences electronic distribution, affecting reactivity and regioselectivity.

- Computational studies suggest bond dissociation energies and solvent polarity strongly impact reaction pathways.

One-Pot and Multi-Step Synthetic Procedures

Overview:

Advanced synthetic methodologies include one-pot asymmetric synthesis routes involving vinyl or alkylindan-1-ol intermediates structurally related to this compound.

- Use of organometallic reagents such as boronates and chiral ligands to achieve stereoselective formation.

- Reactions conducted in toluene or similar solvents under inert atmosphere (argon) with controlled heating.

- High yields (up to 85-95%) reported with recrystallization or flash chromatography purification.

- Characterization by NMR (1H, 13C) confirms structure and purity.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Catalyst/Reagents | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 2-Methoxybenzene + Ethylene oxide/ethyl chloride | Aluminum chloride (AlCl3) | 70-85 | Requires anhydrous conditions; ortho substitution favored |

| Reduction of Ketone/Aldehyde | 2-Methoxyphenylacetone or aldehyde + Hydride donor | NaBH4, LiAlH4, Pd/C, Pt/C | 75-90 | Controlled temperature; chiral catalysts for stereoselectivity |

| Nucleophilic Substitution | 2-Bromo-1-(2-methoxyphenyl)ethanol + Nucleophile | NaOH, alkoxides | Variable | Solvent polarity and temperature critical |

| One-Pot Asymmetric Synthesis | Organoboron reagents + chiral ligands + aryl ketones | Chiral ligands, boronates | 85-95 | High stereoselectivity; requires inert atmosphere |

Detailed Research Outcomes and Analysis

Reactivity: The hydroxyl group in this compound acts as a nucleophile, enabling further functionalization such as esterification or oxidation. The methoxy substituent stabilizes intermediates via electron donation, influencing reaction rates and selectivity.

Dehydration and Oxidation: Heating can induce dehydration to form alkenes, while oxidation with agents like potassium permanganate or chromic acid converts the alcohol to ketones or aldehydes, demonstrating the compound's versatility in synthetic chemistry.

Stereochemical Considerations: When preparing chiral analogs, stereoselective reduction methods ensure enantiomeric purity, crucial for pharmaceutical applications.

Industrial Relevance: Catalytic hydrogenation and halogenation processes are scalable, with continuous flow reactors enhancing production efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)ethen-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethen-1-ol group to an ethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 2-Methoxybenzaldehyde.

Reduction: 1-(2-Methoxyphenyl)ethanol.

Substitution: 1-(2-Hydroxyphenyl)ethen-1-ol.

Scientific Research Applications

1-(2-Methoxyphenyl)ethen-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)ethen-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with 2-Methoxyphenyl Groups

Compounds such as HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share the 2-methoxyphenyl group but incorporate piperazine rings and variable substituents (e.g., chloro, methyl, or trimethylphenoxy groups). These modifications significantly alter pharmacological profiles:

- HBK15 (2-chloro-6-methylphenoxy substitution) exhibits enhanced receptor binding affinity compared to HBK14 (2,6-dimethylphenoxy), likely due to increased electron-withdrawing effects .

- HBK17 and HBK18 (trimethylphenoxy substituents) demonstrate improved metabolic stability but reduced aqueous solubility due to steric bulk .

Table 1: Key Properties of Piperazine Derivatives

| Compound | Substituent | LogP* | Solubility (mg/mL) | Bioactivity (IC₅₀, nM) |

|---|---|---|---|---|

| HBK14 | 2,6-dimethylphenoxy | 3.2 | 0.8 | 120 |

| HBK15 | 2-chloro-6-methylphenoxy | 3.8 | 0.5 | 85 |

| HBK18 | 2,4,6-trimethylphenoxy | 4.1 | 0.3 | 150 |

*Calculated partition coefficient. Data inferred from structural analogs .

Phenolic Ethers with Ethoxy Chains

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) and 1-(2-ethoxyphenoxy)-3-methylaminopropan-2-ol (CAS 14754-63-3) feature extended ethoxy chains but lack the ethenol group. Key differences include:

Heteroaromatic Analogs

2-Acetylthiophene (CAS 88-15-3) replaces the benzene ring with a thiophene, altering electronic properties:

Azo Dyes and Carcinogenicity

1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol (CAS 1229-55-6) introduces a diazenyl (-N=N-) group, conferring conjugation but raising safety concerns:

- Hazards: Classified as a Category 2 carcinogen (H351) and skin sensitizer (H317), unlike non-azo phenolic compounds .

Propanolamine Derivatives

1-(2-Ethoxyphenoxy)-3-methylaminopropan-2-ol (CAS 14754-63-3) shares ethoxy and alcohol groups but includes an amino alcohol backbone:

- Bioactivity : Such structures are common in beta-adrenergic antagonists, highlighting the role of hydroxyl and amine groups in receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.